5-(1,3-oxazol-2-yl)furan-2-carboxylic acid
Description
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid is a heterocyclic compound featuring a furan ring substituted at the 5-position with a 1,3-oxazole moiety and a carboxylic acid group at the 2-position of the furan. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, contributes to its electronic and steric properties, distinguishing it from simpler furan derivatives. For instance, oxazole-containing compounds are frequently explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which can enhance target binding .
Properties
CAS No. |
106833-81-2 |
|---|---|
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-(1,3-oxazol-2-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-2-1-5(13-6)7-9-3-4-12-7/h1-4H,(H,10,11) |
InChI Key |
IWNZUIQGYNGFIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=N1)C2=CC=C(O2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of furan-2-carboxylic acid with 2-amino-2-oxazoline in the presence of a dehydrating agent . The reaction is usually carried out in an organic solvent such as toluene or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole and furan derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole or furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce amino, hydroxyl, or alkyl groups .
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Agents:
Research has indicated that compounds related to 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid exhibit potential as dual-acting antihypertensive agents. A notable study (US8372984B2) discusses the synthesis of oxazole derivatives that demonstrate effectiveness in lowering blood pressure through dual action mechanisms. These compounds target multiple pathways involved in hypertension, making them promising candidates for further development in cardiovascular therapies .
Antimicrobial Activity:
The compound has shown potential antimicrobial properties. Studies have reported that derivatives of this acid can inhibit the growth of various bacterial strains, suggesting a role in developing new antibiotics. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .
Material Science
Polymer Synthesis:
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid can serve as a monomer in polymer chemistry. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, polymers synthesized from this compound have been investigated for use in high-performance coatings and adhesives due to their improved resistance to environmental degradation .
Nanomaterial Fabrication:
This compound has also been explored in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions allows it to be used as a precursor for synthesizing metal oxide nanoparticles, which have applications in catalysis and sensor technology .
Table 1: Summary of Applications and Findings
Mechanism of Action
The mechanism of action of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and furan rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid include:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilic character, improving binding to enzymes like Mab-SaS or MbtI .
- Solubility : The para-nitro isomer of 5-(nitrophenyl)furan-2-carboxylic acid exhibits higher solubility in propan-2-ol compared to ortho/meta isomers, highlighting positional effects .
- Biological Activity : Compounds with aromatic or heteroaromatic substituents (e.g., benzothiazole) often show enhanced antimicrobial or enzyme inhibitory properties compared to aliphatic derivatives .
Physicochemical Properties
- Solubility : Nitrophenyl derivatives show significant variation in propan-2-ol solubility, with the para isomer being most soluble due to symmetric charge distribution .
- Thermodynamics : Positional isomers (ortho, meta, para) exhibit distinct melting points and solubility parameters, critical for formulation .
Biological Activity
5-(1,3-Oxazol-2-yl)furan-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid exhibit notable antimicrobial properties. For instance, compounds derived from this structure were tested against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 5-(1,3-Oxazol-2-yl)furan-2-carboxylic Acid Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4 | Enterococcus faecium | 15 |
| 4 | Staphylococcus aureus | 8 |
| 4 | Bacillus subtilis | 9 |
| 6a | Candida albicans | 8 |
The compound exhibited moderate antibacterial activity against the tested strains, particularly against Gram-positive bacteria like Enterococcus faecium and Staphylococcus aureus . Additionally, one derivative (6a) showed an antifungal effect against Candida albicans .
2. Anticancer Activity
The anticancer potential of 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid has also been evaluated. Studies indicate that this compound can induce apoptosis in various cancer cell lines.
Table 2: Cytotoxicity of 5-(1,3-Oxazol-2-yl)furan-2-carboxylic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MDA-MB-231 | 2.41 |
| - | U-937 | Sub-micromolar |
The derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and acute monocytic leukemia (U-937) cell lines . Flow cytometry assays revealed that these compounds act in a dose-dependent manner to induce apoptosis, with mechanisms involving increased p53 expression and caspase activation .
3. Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the anti-inflammatory potential of derivatives has been explored. The compounds have shown promise in inhibiting key inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Properties
A study conducted on a series of oxazole derivatives demonstrated their effectiveness in inhibiting quorum sensing in bacteria, which is crucial for bacterial virulence. The ability to disrupt these signaling pathways indicates a potential for developing new anti-virulence agents based on the oxazole structure .
Study on Anticancer Activity
Another investigation focused on the structure–activity relationship (SAR) of oxazole derivatives revealed that modifications at specific positions significantly enhance their cytotoxic effects against cancer cells. This study highlighted the need for further chemical modifications to optimize the pharmacological profiles of these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(1,3-oxazol-2-yl)furan-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with oxazole precursors. For example, similar compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution or condensation reactions using bases (e.g., NaOH or K₂CO₃) to activate the carboxylic acid group . Reaction optimization may include temperature control (80–120°C) and solvent selection (e.g., DMF or THF). Purification often employs recrystallization or column chromatography.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the furan and oxazole rings.
- HPLC-MS to assess purity and detect byproducts.
- FTIR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Elemental analysis for empirical formula validation .
Q. What are the key solubility parameters for this compound in common organic solvents?
- Methodological Answer : Solubility can be predicted using thermodynamic studies. For structurally related compounds (e.g., 5-nitrophenyl-furan-2-carboxylic acids), solubility in propan-2-ol was determined via gravimetric methods, with enthalpy (ΔH) and entropy (ΔS) of dissolution calculated using van’t Hoff plots. Preferential solubility is observed in polar aprotic solvents (e.g., DMSO) due to hydrogen bonding with the carboxylic acid group .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for this compound be reconciled across studies?
- Methodological Answer : Discrepancies often arise from differences in substituent effects, crystallinity, or measurement conditions. To resolve this:
Perform comparative dissolution studies under standardized conditions (e.g., 25°C, inert atmosphere).
Calculate thermodynamic parameters (ΔG, ΔH, ΔS) to isolate solvent-solute interactions.
Use X-ray crystallography to assess crystal packing efficiency, which influences solubility .
Q. What strategies are effective for incorporating this compound into functional polymers?
- Methodological Answer : The oxazole and furan rings serve as rigid motifs for copolymerization. For example:
- Polyesteramides : React with cyclic anhydrides (e.g., maleic anhydride) via bulk polymerization (120–200°C).
- Characterization : Monitor reaction progress using SEC (size-exclusion chromatography) and thermal stability via DSC (Tg and Tm analysis) .
- Structure-property relationships : Adjust the oxazole/furan ratio to modulate polymer rigidity and biodegradability.
Q. How does the electronic nature of the oxazole substituent influence the compound’s biological activity?
- Methodological Answer : The electron-withdrawing oxazole ring enhances electrophilicity, potentially increasing binding affinity to biological targets. To evaluate:
Perform in vitro assays (e.g., osteoclast inhibition assays for anti-resorptive activity, as seen in furan-2-carboxylic acid derivatives) .
Use docking simulations to predict interactions with enzymes (e.g., AMPK or cytochrome P450).
Compare IC₅₀ values against analogs with electron-donating substituents (e.g., methyl-oxazole).
Q. What experimental approaches mitigate side reactions during functionalization of the oxazole ring?
- Methodological Answer :
- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic attack on the oxazole.
- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization.
- Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and optimize reaction termination points .
Data Contradiction Analysis
Q. Conflicting reports on thermal stability: How to determine the compound’s decomposition profile?
- Methodological Answer :
Conduct TGA-DSC under nitrogen/air to identify decomposition steps (e.g., loss of CO₂ from the carboxylic acid group).
Compare with structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid shows stability up to 200°C).
Analyze crystallinity via PXRD , as amorphous forms may degrade faster than crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
